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Description
1-(7-Iodobenzo[d]oxazol-2-yl)ethanone (CAS 1806283-59-9) is a chemical reagent based on the benzoxazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . Benzoxazole derivatives are extensively studied for their diverse biological activities, with research indicating potent in vitro antibacterial and antifungal properties against strains such as Escherichia coli , Pseudomonas aeruginosa , and Candida albicans . Furthermore, this class of compounds has demonstrated promising anticancer activity in assays against human colorectal carcinoma (HCT116) and other cancer cell lines, with some derivatives showing efficacy comparable to standard chemotherapeutic agents . The iodine substituent on the benzoxazole core makes this compound a valuable synthetic intermediate for further chemical exploration and derivatization, particularly in the development of new therapeutic candidates . As a key building block, it enables researchers to investigate structure-activity relationships and develop novel chemical entities for biological evaluation. This product is intended for research purposes as a biochemical tool and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. For Use Only by Qualified Researchers.
Synthetic Methodologies for 1 7 Iodobenzo D Oxazol 2 Yl Ethanone and Related Structural Motifs
Retrosynthetic Dissection of 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For this compound, the most logical disconnections are across the C-O and C-N bonds of the oxazole (B20620) ring. This approach, characteristic of benzazole synthesis, points to two primary building blocks: a substituted 2-aminophenol (B121084) and a two-carbon acylating agent.
Specifically, the analysis suggests that the benzoxazole (B165842) ring can be formed via the cyclization of 2-amino-6-iodophenol (B226641) with a derivative of pyruvic acid . The pyruvic acid component provides the C2 carbon and the attached acetyl group of the target molecule. This strategy is advantageous as it installs the iodo-substituent at the desired 7-position from the outset, thus avoiding potential issues with regioselectivity that can arise from direct iodination of the benzoxazole core. The synthesis of the key 2-amino-6-iodophenol precursor would be a critical step in this synthetic plan.
An alternative, though often less regioselective, retrosynthetic approach involves forming the 2-acetylbenzoxazole core first, from a non-iodinated 2-aminophenol and a pyruvic acid derivative, followed by a subsequent direct iodination step to introduce the iodine at the 7-position. This route is dependent on the feasibility of selectively functionalizing the C7 position of the pre-formed benzoxazole ring.
Established Synthetic Routes to Benzoxazole Scaffolds
The formation of the benzoxazole core is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These can be broadly categorized into cyclocondensation and oxidative cyclization reactions.
The most common and direct method for synthesizing benzoxazoles is the condensation of a 2-aminophenol with a carbonyl-containing compound, followed by cyclodehydration. nih.gov This versatile strategy can accommodate a wide variety of reaction partners to yield diversely substituted benzoxazoles at the 2-position.
Key reaction partners for 2-aminophenols include:
Carboxylic Acids: Direct condensation with carboxylic acids often requires high temperatures or the use of coupling agents or promoters like Lawesson's reagent, which can facilitate the reaction under solvent-free microwave conditions. organic-chemistry.org
Aldehydes: The reaction with aldehydes is a widely used, atom-economical method. nih.gov These reactions can be promoted by various catalysts, including Brønsted acids, Lewis acids like samarium triflate, or heterogeneous catalysts. organic-chemistry.orgresearchgate.net A green chemistry approach utilizes a recyclable magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) under solvent-free ultrasound irradiation, producing water as the only byproduct. nih.gov
Acyl Chlorides: As highly reactive carboxylic acid derivatives, acyl chlorides readily react with 2-aminophenols to form an intermediate amide, which can then be cyclized to the benzoxazole. nih.govnih.gov
β-Diketones and Orthoesters: These reagents provide alternative routes to 2-substituted benzoxazoles. organic-chemistry.orgorganic-chemistry.org For instance, the cyclization of 2-aminophenols with β-diketones can be effectively catalyzed by a combination of a Brønsted acid (like TsOH·H₂O) and copper iodide (CuI), tolerating a range of substituents on the aminophenol. organic-chemistry.org
The table below summarizes various catalytic systems used for the synthesis of 2-substituted benzoxazoles via cyclocondensation.
Oxidative cyclization methods provide an alternative to classical condensation reactions and have gained traction due to their efficiency and often milder conditions. These strategies typically involve the formation of a Schiff base or related intermediate, followed by an oxidation-induced ring closure.
Common oxidative cyclization strategies include:
From Phenolic Schiff Bases: The reaction of a 2-aminophenol with an aldehyde first forms a phenolic Schiff base (an o-iminophenol). This intermediate can then be oxidized to the benzoxazole. An electrochemical approach utilizes an electrochemically generated hypervalent iodine(III) species as the oxidant, which is compatible with a broad range of functional groups. acs.org
From Phenols and Amines: More recent methods allow for the direct oxidative cyclization of readily available phenols and primary amines, bypassing the need for pre-functionalized 2-aminophenols. citedrive.comresearchgate.net These reactions can be promoted by systems like DDQ/ethyl acetate (B1210297) or O₂/water, offering green and economical alternatives. citedrive.com Copper-catalyzed aerobic C-H amination of phenols with primary amines also provides a direct route to the benzoxazole framework. researchgate.net
Using Elemental Sulfur: Elemental sulfur has been employed as an efficient oxidant for the cyclization of 2-aminophenols with partners like alkenes or ketones. organic-chemistry.org
These oxidative methods represent a powerful and increasingly popular approach for constructing the benzoxazole core, with ongoing research focused on developing more sustainable and atom-economical catalytic systems. researchgate.netresearchgate.net
Strategies for Regioselective Introduction of the Iodo-Substituent at the 7-Position
The placement of the iodine atom specifically at the 7-position of the benzoxazole ring is a crucial aspect of the synthesis of the target molecule. This can be achieved either by direct iodination of a pre-formed benzoxazole ring or by using a starting material that already contains iodine in the correct position.
Direct electrophilic iodination of a benzoxazole ring presents a challenge in regioselectivity. The outcome of electrophilic aromatic substitution is governed by the electronic properties of the heterocyclic system. While direct methods exist, achieving selective substitution at the C7 position can be difficult and may lead to mixtures of isomers. For the related benzothiazole (B30560) scaffold, direct iodination under strong oxidative and acidic conditions has been shown to produce 4,7-diiodinated products. acs.org This suggests that achieving mono-iodination at the 7-position might be challenging and could require carefully controlled conditions or specific directing groups. The use of catalysts, such as a diselenide catalyst for the activation of N-iodosuccinimide (NIS), has been shown to enable regioselective monoiodination of other electron-rich arenes, a strategy that could potentially be adapted for benzoxazoles. nih.gov
A more reliable and synthetically robust strategy for ensuring the correct regiochemistry is to use an iodinated precursor in the ring-forming reaction. organic-chemistry.org For the synthesis of this compound, the key starting material would be 2-amino-6-iodophenol .
This precursor contains the iodine atom at the position that will become C7 of the final benzoxazole product. By applying the cyclocondensation or oxidative cyclization methods described in section 2.2 to this iodinated building block, the benzoxazole ring is constructed with the iodine atom unambiguously locked in the desired location. For example, the condensation of 2-amino-6-iodophenol with a pyruvic acid derivative would directly yield the 7-iodo-2-acetylbenzoxazole skeleton. The use of ortho-haloanilides in copper-catalyzed cyclizations is well-documented, with the reaction rate following the order I > Br > Cl, indicating that iodinated substrates are highly suitable for these transformations. organic-chemistry.org This precursor-based approach offers superior control over the final structure compared to direct iodination.
Application of Hypervalent Iodine Reagents in Functionalization
Hypervalent iodine reagents are powerful and environmentally benign oxidants that have been extensively used in the synthesis and functionalization of heterocyclic compounds. scielo.org.mx Reagents such as phenyliodine diacetate (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent) can facilitate intramolecular cyclizations and atom-transfer reactions. researchgate.net For instance, hypervalent iodine(III) reagents can be electrochemically generated from a recyclable iodophenyl-functionalized mediator to achieve the oxidative cyclization of ortho-iminophenols into benzoxazoles. nih.gov This "ex-cell" approach is compatible with various functional groups. nih.gov
While direct C-H iodination of a pre-formed benzoxazole ring at a specific position using these reagents can be challenging, they are instrumental in synthesizing halogenated precursors. The synthesis of o-iodophenols, key precursors for compounds like 7-iodobenzoxazoles, can be achieved by treating o-chloromercuriphenol with iodine or by the diazotization of o-aminophenols. orgsyn.org
Synthetic Approaches for Constructing the Acetyl Group at the 2-Position of the Benzoxazole Ring
The introduction of a substituent at the 2-position of the benzoxazole ring is a critical step in the synthesis of derivatives like this compound. This can be achieved either by constructing the ring with a precursor already containing the desired group or by modifying the ring after its formation.
Condensation with Acetyl-Containing Building Blocks
The most common and direct method for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a suitable carbonyl-containing compound. nih.gov To install a 2-acetyl group, an o-aminophenol can be reacted with a β-dicarbonyl compound, such as ethyl acetoacetate (B1235776) or a β-diketone. organic-chemistry.orgfhsu.edu
For the synthesis of the target molecule, 2-amino-6-iodophenol would be the required starting material. Its reaction with a building block like ethyl acetoacetate would lead to the formation of the 2-acetylbenzoxazole core. fhsu.edu This type of cyclization is often catalyzed by acids. For example, a combination of a Brønsted acid (like TsOH·H₂O) and a copper salt (CuI) has been shown to effectively catalyze the cyclization of o-aminophenols with β-diketones to yield various 2-substituted benzoxazoles. organic-chemistry.org The reaction tolerates a range of substituents on the aminophenol ring, including halogens like bromo and chloro. organic-chemistry.org
Another approach involves the reaction of o-aminophenols with α-oxodithioesters in the presence of p-toluenesulfonic acid as a catalyst to furnish 2-acylbenzoxazoles in good yields. organic-chemistry.org
Post-Cyclization Modification of the 2-Position
Direct functionalization of the C-H bond at the 2-position of a pre-formed benzoxazole ring is an atom-economical strategy. nih.govmdpi.com However, direct Friedel-Crafts acylation at the C2 position of the benzoxazole nucleus is not a standard method, as the benzoxazole ring is generally not reactive enough for this type of electrophilic substitution.
Alternative strategies for post-cyclization modification exist, though they are less common for introducing acetyl groups. These methods often involve transition-metal-catalyzed C-H activation. nitrkl.ac.in For instance, methods for direct arylation or alkylation of the C2-H bond have been developed, but direct acylation remains a synthetic challenge. mdpi.com Therefore, constructing the ring with the acetyl group already incorporated via condensation is the more prevalent and reliable strategy.
Advanced and Sustainable Synthetic Methodologies for Benzoxazole Derivatives
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods for constructing heterocyclic scaffolds like benzoxazoles.
Transition metals, particularly copper and palladium, are widely used to catalyze the synthesis of benzoxazoles. These methods often involve intramolecular C-O bond formation.
Copper-catalyzed methods are prominent. For example, copper(I) iodide (CuI) in combination with a ligand like 1,10-phenanthroline (B135089) can catalyze the cyclization of ortho-haloanilides to form benzoxazoles. nih.gov This approach is effective even with less reactive 2-chloroanilides. researchgate.netnih.gov Copper catalysts are also used in tandem reactions, such as the reaction of 2-aminophenols with thiocarbamoyl chlorides to furnish benzoxazoles in excellent yields. researchgate.net Furthermore, copper-catalyzed hydroamination of alkynones with 2-aminophenols provides a route to functionalized benzoxazole derivatives. rsc.org
Palladium-catalyzed reactions are also crucial, particularly for C-H functionalization and cross-coupling reactions to build complex benzoxazole structures. nitrkl.ac.in For instance, a palladium-catalyzed method has been developed for the synthesis of carbazoles from biaryl amides, which involves tandem C-H functionalization and C-N bond formation, showcasing the power of this catalyst in constructing fused heterocyclic systems. nih.gov
The following table summarizes representative transition-metal-catalyzed methods for benzoxazole synthesis.
Green Chemistry Principles in Benzoxazole Synthesis
Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency in chemical synthesis. These principles have been successfully applied to the production of benzoxazoles.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comnih.gov The synthesis of benzoxazoles from o-aminophenols and aldehydes can be efficiently achieved under microwave irradiation, sometimes using deep eutectic solvents (DES) as recyclable catalysts. mdpi.com This method eliminates the need for toxic and expensive reagents and operates under mild conditions. mdpi.com Similarly, N-alkylated benzotriazoles have been synthesized with good yields using microwave irradiation, demonstrating the broad applicability of this technique for heterocycle synthesis. nih.gov
Ultrasound-Assisted Synthesis: Sonication is another green technique that uses sound energy to promote chemical reactions. Ultrasound-assisted one-pot synthesis of benzoxazole derivatives has been developed, offering a convenient and efficient route. researchgate.net For example, the reaction of 2-aminophenols with aldehydes can be carried out under ultrasonic irradiation, often in the presence of a reusable catalyst, leading to high yields in short reaction times. organic-chemistry.org
Mechanochemical and Solvent-Free Reactions: Performing reactions in the absence of solvents or through mechanical grinding (mechanochemistry) significantly reduces environmental impact. Solvent-free methods for benzoxazole synthesis often involve the condensation of o-aminophenol with aldehydes or carboxylic acids under catalytic conditions, sometimes with microwave assistance. nih.gov These reactions are attractive due to their high efficiency, simple work-up procedures, and the use of reusable catalysts. organic-chemistry.org
The table below highlights various green synthetic approaches for benzoxazole derivatives.
These advanced and sustainable methodologies not only provide efficient access to a wide range of benzoxazole derivatives but also align with the growing need for environmentally responsible chemical manufacturing.
Organometallic Reagent-Mediated Functionalization for Benzoxazole Derivatives
The introduction of substituents onto the benzoxazole scaffold can be effectively achieved through organometallic methodologies. These reactions often provide high yields and selectivity under relatively mild conditions. For the synthesis of this compound, organometallic reagents can be employed in two key stages: the formation of the benzoxazole ring and the subsequent functionalization, or the use of a pre-functionalized starting material.
A plausible synthetic approach towards 2-acylbenzoxazoles involves the use of organometallic reagents in a coupling reaction. For instance, a common strategy for the synthesis of 2-substituted benzoxazoles is the palladium-catalyzed oxidative cyclization. jocpr.com While direct acylation at the C2 position of a pre-formed 7-iodobenzoxazole can be challenging, a more viable route often involves the condensation of a suitably substituted o-aminophenol with a 2-carbon synthon already bearing the acetyl group.
One potential organometallic-based synthesis of a precursor to the target molecule, a 2-halobenzoxazole, can be achieved through the reaction of an o-aminophenol with a source of the acetyl group. A related synthesis for 2-acetylthiazole (B1664039) involves the reaction of 2-bromothiazole (B21250) with butyllithium (B86547) followed by the addition of ethyl acetate, affording the product in high yield. google.com A similar strategy could be envisioned for 2-acetylbenzoxazoles, where a 2-halobenzoxazole is treated with an organolithium or Grignard reagent, followed by quenching with an acetylating agent like acetyl chloride or ethyl acetate.
Furthermore, copper-catalyzed reactions are widely used for the synthesis of benzoxazoles. These methods can involve the intramolecular cyclization of o-haloanilides. organic-chemistry.org The use of copper(II) oxide nanoparticles has been reported for the ligand-free intramolecular cyclization of o-bromoaryl derivatives to yield benzoxazoles. organic-chemistry.org This highlights the potential for using halogenated precursors in the synthesis of the target molecule.
A hypothetical, yet chemically sound, synthetic sequence for this compound could involve the initial synthesis of 2-amino-3-iodophenol. This intermediate could then undergo condensation with a suitable two-carbon unit to form the 2-acetylbenzoxazole. The introduction of the acetyl group at the 2-position can be accomplished through various methods, including the reaction with pyruvic acid or its derivatives, followed by cyclization.
The following table outlines a potential synthetic sequence leveraging organometallic chemistry for a key intermediate.
Step
Reaction
Reagents and Conditions
Product
1
Nitration of 2-aminophenol
HNO₃, H₂SO₄
2-Amino-nitrophenol isomers
2
Iodination
I₂, NaI, base
Iodo-nitrophenol isomers
3
Separation of Isomers
Chromatography
2-Amino-3-iodo-6-nitrophenol
4
Reduction of Nitro Group
SnCl₂, HCl or H₂, Pd/C
2,3-Diamino-iodophenol
5
Diazotization and Deamination
NaNO₂, H₃PO₂
2-Amino-3-iodophenol
6
Condensation and Cyclization
Pyruvic acid, heat
This compound
This multi-step synthesis highlights the importance of controlling regioselectivity at each stage to obtain the desired 7-iodo isomer.
Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Functional Group Compatibility in the Synthesis of this compound
The synthesis of a specifically substituted benzoxazole like this compound requires careful consideration of synthetic strategies to maximize efficiency, control regioselectivity, and ensure compatibility with the present functional groups.
Synthetic Efficiency:
The use of catalytic methods, particularly with palladium or copper, can significantly improve efficiency by allowing for lower catalyst loading and milder reaction conditions compared to stoichiometric reagents. jocpr.comorganic-chemistry.org For example, a palladium-catalyzed oxidative cyclization could potentially construct the benzoxazole ring in a single, efficient step from a pre-functionalized aniline (B41778) derivative. jocpr.com
Regioselectivity:
Achieving the correct regiochemistry is arguably the most critical challenge in the synthesis of this compound. The starting material, an o-aminophenol, can have multiple reactive sites. The iodination of the benzene (B151609) ring must be directed to the position that will become the 7-position of the benzoxazole.
Directed ortho-metalation (DoM) is a powerful strategy to control regioselectivity. By choosing an appropriate directing group on the o-aminophenol precursor, it is possible to introduce the iodine atom at the desired position via a lithiation-iodination sequence.
In the cyclization step to form the benzoxazole ring, regioselectivity can also be a concern if unsymmetrical precursors are used. The reaction of an o-aminophenol with a β-dicarbonyl compound, for instance, can potentially lead to a mixture of isomers. However, many reported methods for benzoxazole synthesis from o-aminophenols and aldehydes or carboxylic acids proceed with high regioselectivity, forming the 2-substituted product. researchgate.net
Functional Group Compatibility:
The chosen synthetic route must be compatible with the functional groups present in the starting materials, intermediates, and the final product. The target molecule contains an iodine atom and a ketone (ethanone) group.
The iodine atom is a versatile functional group that can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable handle for further diversification. However, it can also be susceptible to reduction or displacement under certain reaction conditions. Therefore, synthetic steps should be chosen to preserve the C-I bond. Palladium-catalyzed reactions are often highly tolerant of halide substituents. organic-chemistry.org
The acetyl group contains a reactive carbonyl. This group can be sensitive to strong nucleophiles and reducing agents. Therefore, if the acetyl group is introduced early in the synthesis, subsequent reaction conditions must be chosen carefully to avoid its undesired transformation. For example, the use of strong bases or hydrides would likely be incompatible with the presence of the ketone.
The following table provides a comparative analysis of different potential synthetic approaches for this compound, considering the key parameters discussed.
Synthetic Approach
Synthetic Efficiency
Regioselectivity Control
Functional Group Compatibility
Linear synthesis from substituted o-aminophenol
Lower (multi-step)
High (controlled at each step)
Good (can choose reactions compatible with existing groups)
Palladium-catalyzed cyclization of a pre-functionalized anilide
High (potentially one-pot for cyclization)
Moderate to High (dependent on substrate and catalyst)
Excellent (Pd catalysis is known for its high functional group tolerance) organic-chemistry.org
Post-functionalization of 7-iodobenzoxazole
Moderate (requires selective C2-acylation)
High (if a selective C2-acylation method is available)
Challenging (C2-H functionalization can be difficult and may require specific directing groups)
Copper-catalyzed intramolecular cyclization
High
High (for cyclization of pre-formed halo-anilides)
Good (copper catalysts are generally tolerant of many functional groups) organic-chemistry.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone, and how does the iodination step influence yield?
Methodology : Start with the benzo[d]oxazole core. Acetylation via reflux with acetyl chloride (similar to ) can introduce the ethanone group. For iodination at the 7-position, electrophilic substitution using iodine monochloride (ICl) or directed ortho-metalation followed by quenching with iodine may be required.
Critical Factors : Steric hindrance from the acetyl group may reduce iodination efficiency. Optimize temperature (0–25°C) and stoichiometry (1.1–1.3 eq iodine source) to mitigate side reactions.
Validation : Confirm regioselectivity via 1H-NMR (downfield shifts for aromatic protons) and mass spectrometry .
Q. Which solvents and catalysts are most effective for functionalizing the ethanone group in this compound?
Insights : Rhodium-catalyzed additions (e.g., arylboronic acids) show high enantioselectivity with (S,S,S,S)-Wingphos ligands. Toluene outperforms tert-butyl methyl ether due to better catalyst stability, as seen in analogous benzo[d]oxazole systems .
Data Contradiction : While both solvents give comparable yields (Table 3 in ), toluene’s robustness in preventing catalyst deactivation makes it preferable for scaled reactions.
Advanced Research Questions
Q. How does the 7-iodo substituent affect electronic properties and reactivity in cross-coupling reactions?
Electronic Effects : The iodine atom increases electron-withdrawing character, polarizing the benzo[d]oxazole ring. This enhances oxidative addition in Pd- or Ni-catalyzed couplings (e.g., Suzuki-Miyaura).
Experimental Design : Compare catalytic efficiency using Pd(OAc)2/SPhos vs. Ni(COD)2/dtbpy. Monitor reaction progress via HPLC to assess iodobenzoxazole’s stability under varying conditions (e.g., temperature, base).
Reference : Analogous nickel-catalyzed carbonylations () suggest iodine’s role in stabilizing transition states via halogen bonding .
Q. What strategies resolve contradictions in solvent-dependent enantioselectivity during catalytic asymmetric synthesis?
Case Study : In Rh-catalyzed arylboronic acid additions (), solvent polarity and coordination ability influence enantiomeric excess (ee). For example, toluene’s non-polar nature minimizes competitive binding of solvent molecules to the Rh center, enhancing ligand control.
Resolution : Use linear free-energy relationships (LFERs) to correlate solvent parameters (e.g., Kamlet-Taft π*) with ee. If contradictions persist (e.g., THF vs. DCM), probe catalyst speciation via 31P-NMR .
Q. How can computational methods predict the biological activity of this compound derivatives?
Approach : Apply density-functional theory (DFT) to model interactions with biological targets (e.g., kinases). The Colle-Salvetti correlation-energy functional () accurately predicts electron density distributions, aiding in pharmacophore mapping.
Validation : Compare DFT-predicted binding affinities with experimental IC50 values from kinase assays (e.g., TrkA inhibition studies in ). Discrepancies may arise from solvation effects not captured in gas-phase calculations .
Methodological Considerations
Characterization : Use 13C-NMR to distinguish the ethanone carbonyl (δ ~200 ppm) from aromatic carbons. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (expected [M+H]+ for C9H7INO2: 288.9504).
Stability Testing : Monitor iodine loss under basic/acidic conditions via TLC or LC-MS. If degradation occurs, consider protecting-group strategies (e.g., silylation of the oxazole nitrogen).
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